

Preclinical Profile of PG-116800: A Matrix Metalloproteinase Inhibitor for Osteoarthritis

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Compound of Interest

Compound Name: PG 116800

Cat. No.: B1679752

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Executive Summary: PG-116800 is a potent, orally active matrix metalloproteinase (MMP) inhibitor that demonstrated promising chondroprotective effects in a preclinical animal model of osteoarthritis. As a member of the hydroxyproline-based hydroxamic acid class of MMP inhibitors, PG-116800 exhibits high affinity for several MMPs implicated in the pathological degradation of cartilage in osteoarthritis, including MMP-2, -3, -8, -9, -13, and -14.^[1] Preclinical evaluation in a chemically-induced rat model of osteoarthritis revealed a significant reduction in cartilage and subchondral bone damage. However, the translation of these encouraging preclinical findings to a clinical setting was ultimately unsuccessful, as a large-scale clinical trial in patients with knee osteoarthritis was terminated due to musculoskeletal toxicity and a lack of discernible efficacy. This report provides a detailed overview of the available preclinical data for PG-116800, focusing on the quantitative outcomes and experimental methodologies from the key animal study.

Quantitative Preclinical Efficacy

The primary preclinical evidence for the efficacy of PG-116800 in an osteoarthritis model comes from a study utilizing mono-iodoacetate (MIA)-induced arthritis in rats. This model is designed to mimic the cartilage degradation seen in human osteoarthritis. The study evaluated the ability of three distinct MMP inhibitors, including a compound representative of the class to which PG-116800 belongs, to mitigate joint damage.

Treatment Group	Dosage	Route of Administration	Endpoint	Outcome	Percent Inhibition of Cartilage Damage	Statistical Significance
MMP Inhibitor 1	35 mg/kg b.i.d.	Oral	Cartilage Damage	Reduction in Lesion Severity	36%	P < 0.05
MMP Inhibitor 2	35 mg/kg b.i.d.	Oral	Cartilage Damage	Reduction in Lesion Severity	42%	P < 0.05
MMP Inhibitor 3	35 mg/kg b.i.d.	Oral	Cartilage Damage	Reduction in Lesion Severity	39%	P < 0.05
Vehicle Control	Not Applicable	Oral	Cartilage Damage	Lesion Progression	Not Applicable	Not Applicable

Data sourced from Janusz et al., 2001.[\[2\]](#)

Experimental Protocols

A comprehensive understanding of the preclinical findings necessitates a detailed review of the experimental methodologies employed.

In Vitro MMP Inhibition Assay

The ability of the compounds to inhibit MMPs was assessed kinetically using a quenched fluorescent substrate.[\[2\]](#) This method provides a quantitative measure of the inhibitory potency of the test compounds against specific MMPs.

Iodoacetate-Induced Osteoarthritis Model in Rats

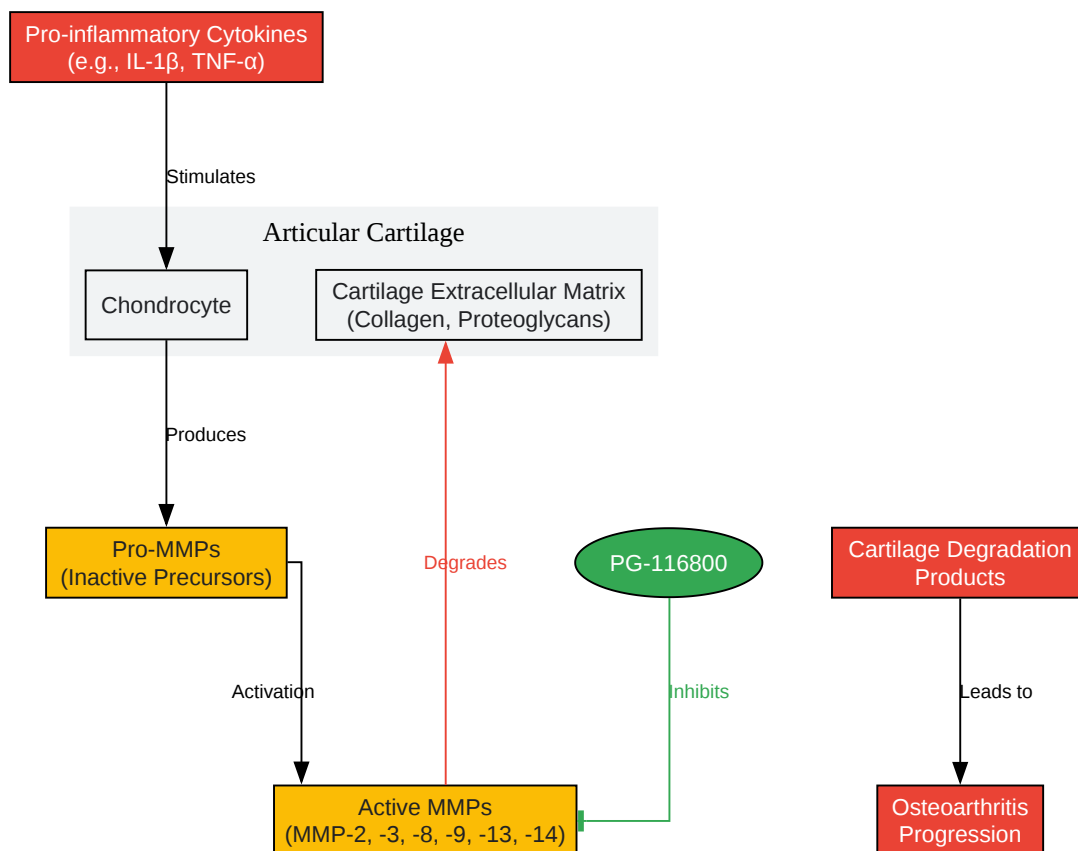
The in vivo efficacy of the MMP inhibitors was evaluated in a well-established rat model of osteoarthritis.

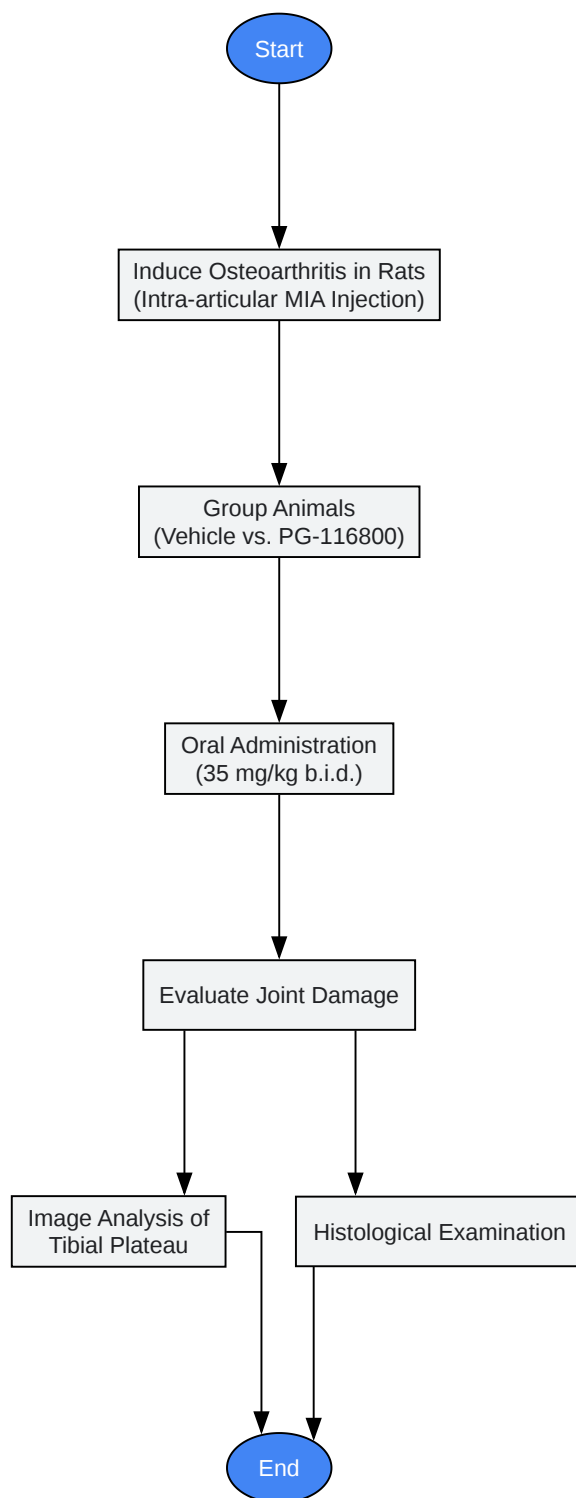
- **Animal Model:** Male Sprague-Dawley rats were used for this study.[2]
- **Induction of Osteoarthritis:** A single intra-articular injection of mono-iodoacetate (MIA) into one knee joint was used to induce cartilage degradation and subchondral bone changes characteristic of osteoarthritis.[2] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage breakdown.
- **Treatment:** The MMP inhibitors were administered orally twice daily (b.i.d.) at a dose of 35 mg/kg.[2] Treatment was initiated following the induction of osteoarthritis.
- **Assessment of Joint Damage:** The primary endpoint was the extent of damage to the tibial plateau. This was evaluated using two methods:[2]
 - **Image Analysis:** Digitized images of the tibial plateau were captured and analyzed to quantify the area and severity of cartilage lesions.
 - **Histology:** Histological examination of the joint tissues was performed to assess the microscopic changes in cartilage and subchondral bone.
- **Enzyme Activity Measurement:** To confirm the role of MMPs in this model, the activity of collagenases and gelatinases in the cartilage of the iodoacetate-injected knees was evaluated using 3H-rat type I collagen and gelatin zymography, respectively.[2] The results showed a significant increase in both collagenase and gelatinase activity, with peak activity observed around day 7 post-injection.[2]

Signaling Pathways and Mechanism of Action

PG-116800 exerts its therapeutic effect by inhibiting the enzymatic activity of matrix metalloproteinases. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α) stimulate chondrocytes to produce MMPs. These enzymes, particularly MMP-1, MMP-3, and MMP-13 (collagenase-3), are responsible for the degradation of the extracellular matrix components of cartilage, primarily collagen and proteoglycans. This leads to the progressive loss of cartilage and joint function.

The following diagram illustrates the proposed mechanism of action for PG-116800 in the context of osteoarthritis.





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References

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